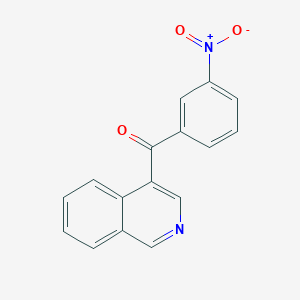

4-(3-Nitrobenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXKLNXWTMEIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280055 | |

| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-43-3 | |

| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 3 Nitrobenzoyl Isoquinoline and Analogues

Established Retrosynthetic Analyses Leading to Isoquinoline (B145761) Core Structures

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and synthetic routes. For 4-(3-Nitrobenzoyl)isoquinoline, the primary disconnections involve the bond between the benzoyl group and the isoquinoline core, and the bonds forming the isoquinoline ring itself.

Integration of Nitrobenzoyl Moieties via Acylation or Cross-Coupling Methods

A primary retrosynthetic disconnection of 4-(3-Nitrobenzoyl)isoquinoline breaks the C4-carbonyl bond, suggesting two main forward synthetic approaches: acylation of a pre-formed isoquinoline nucleus or a cross-coupling reaction.

Friedel-Crafts Acylation: This classical approach would involve the direct acylation of isoquinoline with 3-nitrobenzoyl chloride in the presence of a Lewis acid. However, Friedel-Crafts reactions on pyridine-like heterocycles such as isoquinoline are often challenging. The nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A more contemporary and versatile strategy involves the palladium-catalyzed cross-coupling of a 4-functionalized isoquinoline with a 3-nitrobenzoyl derivative. Common cross-coupling reactions applicable in this context include:

Suzuki Coupling: Coupling of a 4-isoquinolineboronic acid or its ester with 3-nitrobenzoyl chloride. wikipedia.orgorganic-chemistry.org

Heck Reaction: While typically used for C-C bond formation with alkenes, variations can be adapted for acylation. wikipedia.org

Carbonylative Coupling: A palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl halides can yield 4-aroylisoquinolines.

These cross-coupling methods offer greater functional group tolerance and regioselectivity compared to classical acylation.

Regioselective Functionalization of Isoquinoline Scaffolds

Achieving regioselective functionalization at the C4 position of the isoquinoline ring is a significant synthetic challenge. The inherent reactivity of the isoquinoline nucleus often favors substitution at other positions. However, several strategies have been developed to direct functionalization to the C4 position.

One approach involves the de novo synthesis of the isoquinoline ring with a pre-installed substituent or a functional group at the C4 position that can be later converted to the desired benzoyl group. Modular synthesis approaches, such as those utilizing catalytic enolate arylation followed by in situ functionalization, allow for the construction of polysubstituted isoquinolines with functionality at C4. nih.gov

Direct C-H functionalization at the C4 position is an emerging and highly atom-economical strategy. While still an area of active research, catalyst-controlled C4 site-selective C-H arylation of isoquinolones has been reported. nih.gov Metal-free C4-alkylation of isoquinolines has also been achieved through a temporary dearomatization strategy. acs.orgnih.gov

Modern Catalytic Approaches in Isoquinoline Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the isoquinoline core itself can be accomplished through a variety of powerful catalytic reactions.

Transition Metal-Mediated (e.g., Palladium, Copper, Rhodium, Ruthenium) Cyclization and Coupling Reactions

Transition metals, particularly palladium, copper, rhodium, and ruthenium, are extensively used to catalyze the formation of the isoquinoline skeleton. These methods often involve the cyclization of appropriately substituted precursors.

| Catalyst | Reaction Type | Precursors | Reference(s) |

| Palladium | Cross-coupling/Cyclization | 2-(1-alkynyl)benzaldimines and organic halides | consensus.app |

| Enolate arylation/Cyclization | Aryl bromides and ketones | researchgate.net | |

| Copper | Annulation | 2-haloaryloxime acetates and β-dicarbonyls | organic-chemistry.org |

| Rhodium | C-H activation/Annulation | Aryl imines and alkynes | organic-chemistry.org |

| Ruthenium | C-H functionalization/Annulation | Benzylamines and sulfoxonium ylides | organic-chemistry.org |

These catalytic systems offer diverse pathways to substituted isoquinolines, providing a platform for the subsequent introduction of the 3-nitrobenzoyl group or for the direct incorporation of an aroyl moiety during the cyclization process.

Organocatalytic and Metal-Free Synthetic Methodologies

In recent years, organocatalysis and metal-free synthesis have emerged as powerful alternatives to transition metal-catalyzed reactions, offering milder reaction conditions and avoiding toxic metal residues.

Organocatalysis: Chiral phosphoric acids and proline derivatives have been employed to catalyze the enantioselective synthesis of tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. nih.govresearchgate.net These methods are particularly valuable for the synthesis of chiral isoquinoline alkaloids and their analogues.

Metal-Free Synthesis: Metal-free approaches to isoquinoline synthesis often rely on radical-mediated cyclizations or cross-dehydrogenative coupling (CDC) reactions. For instance, a transition-metal-free Minisci-type reaction has been developed for the acylation of isoquinolines with aldehydes, offering a direct route to aroylisoquinolines. nih.gov Another example is the radical cyclization of vinyl isocyanides with alkanes to produce 1-alkylisoquinolines. thieme.de

Innovative Reaction Pathways for 4-(3-Nitrobenzoyl)isoquinoline Construction

The development of novel synthetic methods continues to push the boundaries of what is possible in heterocyclic chemistry. For a complex target like 4-(3-Nitrobenzoyl)isoquinoline, innovative strategies could offer more direct and efficient routes.

Another promising area is the use of photoredox catalysis to enable challenging C-H functionalization reactions under mild conditions. A photocatalytic approach could potentially allow for the direct C4-acylation of isoquinoline with a suitable 3-nitrobenzoyl precursor, avoiding the need for pre-functionalization of the isoquinoline ring.

Furthermore, advancements in directed C-H activation, potentially using a transient directing group, could pave the way for highly regioselective C4-acylation of the isoquinoline nucleus.

Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecular scaffolds in a single step from three or more starting materials, thereby enhancing synthetic efficiency and operational simplicity. beilstein-journals.org These reactions offer an atom-economical approach to generating molecular diversity.

One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, which can be employed to synthesize the imidazo[1,2-a]pyridine (B132010) ring, a structure that can be further elaborated to form fused isoquinolinone systems. beilstein-journals.org For instance, the GBB reaction of aminopyridines, isocyanides, and aldehydes can be conducted under microwave irradiation with a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) to produce adducts in high yields. beilstein-journals.org These adducts can then undergo N-acylation and subsequent intramolecular Diels-Alder reactions to build the complex isoquinoline-containing frameworks. beilstein-journals.org

Another approach involves the three-component reaction of isatin, tetrahydroisoquinoline (THIQ), and a terminal alkyne in the presence of benzoic acid to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org The optimization of this reaction has identified toluene (B28343) as the ideal solvent at 90°C, yielding the desired products in moderate to excellent yields. acs.org

Table 1: Examples of Multicomponent Reactions for Isoquinoline Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé | Aminopyridines, Isocyanides, Furfuraldehydes | Yb(OTf)₃, Microwave, 100°C | Imidazo[1,2-a]pyridines | 89–98 | beilstein-journals.org |

| Three-Component | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic acid, Toluene, 90°C | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | up to 86 | acs.org |

| Three-Component | 2-Bromoaryl Ketones, Terminal Alkynes, CH₃CN | Copper(I) catalyst | Densely Functionalized Isoquinolines | Not specified | organic-chemistry.org |

| One-Pot Three-Component | Aryl Ketones, Hydroxylamine, Internal Alkyne | Rhodium(III) catalyst | Multisubstituted Isoquinolines | Not specified | organic-chemistry.org |

Dearomatization and Subsequent Functionalization Strategies

Dearomatization strategies provide a powerful means to access three-dimensional nitrogen-containing heterocycles by transforming flat aromatic systems into saturated or partially saturated rings. acs.org This approach allows for the introduction of substituents at positions that are not accessible through traditional electrophilic or nucleophilic aromatic substitution. d-nb.infoox.ac.uk

A mild protocol for the reductive functionalization of isoquinolinium salts has been developed, which can proceed under transition-metal-free conditions or with very low loadings of a rhodium catalyst, using formic acid as a reductant. d-nb.infoox.ac.uk This method allows for the interception of the in situ formed enamine species by a variety of electrophiles, leading to a diverse range of substituted tetrahydroisoquinolines. d-nb.infoox.ac.uk

Furthermore, a metal-free C-4 alkylation of isoquinolines has been achieved through a temporary dearomatization strategy. acs.org This method utilizes benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. The reaction is believed to proceed through a 1,2-dihydroisoquinoline (B1215523) intermediate, which then reacts with the electrophile before eliminating benzoic acid to restore aromaticity. acs.org This process is advantageous as it does not require pre-activation of the isoquinoline nitrogen. acs.org

A redox-neutral dearomatization-rearomatization process has also been described for the meta-C-H functionalization of isoquinolines, enabling the introduction of various functional groups with high regioselectivity. nih.gov

Photoredox and Electrochemical Synthesis Principles

Photoredox and electrochemical methods have emerged as powerful tools in organic synthesis, offering green and efficient pathways for the formation of complex molecules by leveraging the reactivity of radical intermediates. mdpi.com

Visible-light-mediated photoredox catalysis has been successfully applied to the synthesis of isoquinoline derivatives. For example, a Minisci-type hydro-xyfluoroalkylation of isoquinolines has been developed using N-trifluoroethoxyphthalimide as a hydroxyfluoroalkyl radical precursor. acs.org This reaction proceeds via a free-radical pathway under photocatalytic conditions. acs.org

Another innovative approach is the asymmetric dearomative photocycloaddition of isoquinolines with enones, which is achieved through a synergistic photoredox and chiral Brønsted acid catalysis platform. nih.gov This dual catalytic system facilitates a [3 + 2] cycloaddition, leading to the formation of enantioenriched tropane (B1204802) derivatives in high yields and with excellent stereoselectivity. nih.gov The photoredox catalyst initiates a radical addition at the 1-position of the isoquinoline, while the chiral acid controls the enantioselectivity of the process. nih.gov

Photochemical methods have also been developed for the direct C-H hydroxyalkylation of isoquinolines. nih.gov This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals upon blue light absorption, avoiding the need for external oxidants. nih.gov

Green Chemistry Principles in the Preparation of Isoquinoline Compounds

The integration of green chemistry principles into the synthesis of isoquinoline compounds is crucial for developing environmentally benign and sustainable processes. rsc.orgrsc.org This involves the use of safer solvents, recyclable catalysts, energy-efficient methods, and atom-economical reactions. rsc.orgrsc.orgtandfonline.com

Traditional methods for isoquinoline synthesis, such as the Bischler–Napieralski and Pomeranz–Fritsch reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns. rsc.orgpharmaguideline.comresearchgate.netiust.ac.ir In contrast, modern green approaches aim to minimize waste and energy consumption while maximizing efficiency and safety. nih.gov

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has become a valuable tool in green chemistry for its ability to significantly reduce reaction times, improve yields, and enhance reaction selectivity. researchgate.net The rapid heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. nih.gov

A palladium-catalyzed, microwave-assisted one-pot reaction has been developed for the synthesis of various substituted isoquinolines from ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate. acs.org This sequential coupling-imination-annulation reaction proceeds efficiently under microwave irradiation, affording products in moderate to excellent yields. acs.org

Similarly, a green and efficient method for synthesizing isoquinolines and isoquinolinones utilizes a recyclable homogeneous ruthenium catalyst in polyethylene (B3416737) glycol (PEG-400) under microwave irradiation. rsc.orgnih.gov This protocol avoids the need for external oxidants and achieves high yields in short reaction times (10–15 minutes) at 150–160 °C. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoquinoline Synthesis

| Synthesis Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in Toluene | Several hours to days | Variable | rsc.org |

| Microwave-Assisted | Pd-catalyst, 150°C | 3 hours | up to 86 | acs.org |

| Microwave-Assisted | Ru-catalyst, PEG-400, 150-160°C | 10-15 minutes | 62-92 | rsc.orgnih.gov |

Application of Sustainable Solvents and Catalytic Systems

The choice of solvent and catalyst plays a pivotal role in the environmental impact of a chemical process. Sustainable solvents, such as water, ethanol, and polyethylene glycol (PEG), are increasingly being used as alternatives to toxic and volatile organic solvents. rsc.orgniscpr.res.inchemistryviews.org

A novel and green synthesis of 1-phenyl isoquinoline derivatives has been developed using a Ru(II)/PEG-400 homogeneous recyclable catalyst system. niscpr.res.in PEG-400 is a biodegradable and non-volatile solvent, and the catalytic system can be recovered and reused, making the process highly sustainable. niscpr.res.in

Ethanol, a biomass-derived solvent, has been successfully employed in the rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones at room temperature. chemistryviews.org This method is environmentally friendly as it operates under mild conditions and eliminates the need for stoichiometric external oxidants. chemistryviews.org

Furthermore, catalyst-free processes in water have been developed for the synthesis of isoquinolines, representing a significant advancement in green chemistry. bohrium.com These methods often rely on the inherent reactivity of the starting materials under specific conditions to achieve the desired transformation without the need for a catalyst. bohrium.com The use of recyclable catalytic systems, such as magnetic copper-based metal-organic frameworks (Cu-MOF-74), also contributes to the sustainability of isoquinoline synthesis by allowing for easy separation and reuse of the catalyst. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-(3-Nitrobenzoyl)isoquinoline. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing researchers to piece together the molecular framework.

In the ¹H NMR spectrum of 4-(3-Nitrobenzoyl)isoquinoline, the protons on the isoquinoline (B145761) and nitrobenzoyl rings would appear as distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons of the isoquinoline moiety would exhibit a characteristic set of splitting patterns. For instance, the proton at the C1 position is expected to be a singlet and highly deshielded due to the adjacent nitrogen atom, likely appearing at the lowest field. The protons on the benzo-fused ring of the isoquinoline would show coupling patterns (doublets, triplets, or multiplets) consistent with their relative positions.

The protons of the 3-nitrobenzoyl group would also produce a unique set of signals. The proton positioned between the two nitro groups on the benzoyl ring would be the most deshielded in that system. The other aromatic protons would appear as doublets or triplets, with coupling constants indicating their ortho, meta, or para relationships.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the benzoyl group would be readily identifiable by its characteristic downfield shift (typically δ > 190 ppm). The carbon atoms attached to the electron-withdrawing nitro group would also be significantly shifted downfield. The carbons of the isoquinoline ring system have well-documented chemical shift ranges, allowing for precise assignment.

Illustrative ¹H NMR Data for 4-(3-Nitrobenzoyl)isoquinoline This table presents hypothetical chemical shifts (δ) and multiplicities based on known values for isoquinoline and substituted benzoyl moieties. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isoquinoline H-1 | ~9.3 | Singlet (s) |

| Isoquinoline H-3 | ~8.5 | Singlet (s) |

| Nitrobenzoyl Ring Protons | 8.0 - 8.8 | Multiplets (m) |

Illustrative ¹³C NMR Data for 4-(3-Nitrobenzoyl)isoquinoline This table presents hypothetical chemical shifts (δ) based on known values for isoquinoline and substituted benzoyl moieties. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~194 |

| Isoquinoline C-4 (attached to carbonyl) | ~140 |

| Nitro-substituted Benzoyl Carbon | ~148 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of 4-(3-Nitrobenzoyl)isoquinoline. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF) analysis, can determine the mass of the molecular ion with high precision. For 4-(3-Nitrobenzoyl)isoquinoline (C₁₆H₁₀N₂O₃), the expected exact mass would be used to confirm its molecular formula.

Electron Ionization (EI) mass spectrometry is employed to study the compound's fragmentation pattern, which provides valuable structural information. The fragmentation of 4-(3-Nitrobenzoyl)isoquinoline would likely proceed through several key pathways. The molecular ion peak [M]⁺ would be observed, and its stability would depend on the ionization energy.

Key fragmentation pathways would likely involve:

Cleavage at the benzoyl linkage: The bond between the isoquinoline ring and the carbonyl group is a likely point of fracture, leading to the formation of an isoquinolinyl cation and a 3-nitrobenzoyl radical, or vice versa. This would produce characteristic ions corresponding to the isoquinoline moiety (m/z 128 or 129) and the 3-nitrobenzoyl moiety (m/z 150).

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Loss of Carbon Monoxide: Cleavage of the carbonyl group can result in the loss of CO (28 Da) from the benzoyl fragment.

The resulting mass spectrum serves as a molecular fingerprint, with the base peak representing the most stable fragment ion formed during the process.

Hypothetical Key Fragments in the Mass Spectrum of 4-(3-Nitrobenzoyl)isoquinoline

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [C₁₆H₁₀N₂O₃]⁺ | Molecular Ion | 278 |

| [C₁₀H₆NO]⁺ | [M - C₆H₄NO₂]⁺ | 156 |

| [C₉H₇N]⁺ | Isoquinoline Cation | 129 |

| [C₇H₄NO₃]⁺ | 3-Nitrobenzoyl Cation | 150 |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For 4-(3-Nitrobenzoyl)isoquinoline, the IR spectrum would display several characteristic absorption bands. nih.gov The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations. The carbonyl group (C=O) of the benzoyl ketone would produce a strong, sharp absorption band. Aromatic C-H and C=C stretching vibrations from both ring systems would also be prominent.

Key IR Absorption Bands for 4-(3-Nitrobenzoyl)isoquinoline This table presents expected wavenumber ranges for the key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Nitro (N-O) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (N-O) | Symmetric Stretch | 1340 - 1380 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugated system of 4-(3-Nitrobenzoyl)isoquinoline, encompassing both the isoquinoline and nitrobenzoyl moieties, would result in strong absorption in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl and nitro groups. The presence of these chromophores results in a complex spectrum that is useful for quantitative analysis and for confirming the presence of the conjugated aromatic system.

Chromatographic Techniques for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-(3-Nitrobenzoyl)isoquinoline and for quantitative analysis. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The compound would be detected using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. A pure sample would ideally show a single, sharp peak in the chromatogram.

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, particularly for preparative separations, as it often provides faster separations and uses less organic solvent. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Given the aromatic and moderately polar nature of 4-(3-Nitrobenzoyl)isoquinoline, SFC could offer an efficient method for both analytical and purification purposes.

Following synthesis, the crude product of 4-(3-Nitrobenzoyl)isoquinoline must be purified. Preparative chromatography, which is a scaled-up version of analytical chromatography, is used for this purpose. Both preparative HPLC and flash column chromatography are common techniques.

For flash column chromatography, the crude mixture is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent system of increasing polarity is passed through the column to elute the components. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified 4-(3-Nitrobenzoyl)isoquinoline.

For higher purity requirements, preparative HPLC is employed. This technique uses a larger column and higher flow rates than analytical HPLC to isolate larger quantities of the compound with high purity.

Mechanistic Organic Chemistry of 4 3 Nitrobenzoyl Isoquinoline Reactions

Detailed Reaction Pathway Elucidation and Kinetic Studies

The reactivity of the isoquinoline (B145761) nucleus is characterized by a propensity for electrophilic substitution on the benzene (B151609) ring, typically at positions 5 and 8, and nucleophilic substitution on the pyridine (B92270) ring, predominantly at the C-1 position. shahucollegelatur.org.inyoutube.comyoutube.com The introduction of a 4-(3-Nitrobenzoyl) substituent significantly modulates this inherent reactivity. The strong electron-withdrawing nature of the nitrobenzoyl group deactivates the entire ring system towards electrophilic attack while simultaneously activating the pyridine ring for nucleophilic substitution.

Kinetic studies on related systems, such as the solvolysis of substituted benzoyl halides, offer insights into the expected reactivity of the carbonyl group within the 4-(3-Nitrobenzoyl)isoquinoline structure. For instance, the presence of an ortho-nitro group in benzoyl chloride has been shown to decrease the rate of solvolysis in many solvents due to steric hindrance, though this effect can be reversed in highly ionizing, non-nucleophilic solvents. nih.gov While the nitro group in 4-(3-Nitrobenzoyl)isoquinoline is in the meta position of the benzoyl moiety, its electron-withdrawing effect, combined with that of the carbonyl group, will influence the electrophilicity of the carbonyl carbon and the adjacent isoquinoline ring.

A plausible reaction pathway for the nucleophilic addition to the C-1 position of 4-(3-Nitrobenzoyl)isoquinoline would proceed through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing substituent at the C-4 position. The reaction rate would be expected to be faster than that of unsubstituted isoquinoline due to this stabilization.

Table 1: Predicted Relative Rates of Nucleophilic Aromatic Substitution at C-1

| Compound | Relative Rate |

|---|---|

| Isoquinoline | 1 |

| 4-Nitroisoquinoline | ~10^7 |

| 4-(3-Nitrobenzoyl)isoquinoline | >1 (Predicted) |

Investigation of Reactive Intermediates and Transition States

In the reactions of 4-(3-Nitrobenzoyl)isoquinoline, the structures of reactive intermediates and transition states are critical in determining the reaction outcome. For nucleophilic aromatic substitution at the C-1 position, the reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The electron-withdrawing 3-nitrobenzoyl group at the C-4 position can effectively stabilize this intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.

Conversely, for a hypothetical electrophilic aromatic substitution, the reaction would proceed through a positively charged intermediate (a sigma complex or arenium ion). The electron-withdrawing substituent at C-4 would destabilize this cationic intermediate, thus increasing the activation energy and slowing down the reaction significantly.

The transition state for the rate-determining step in nucleophilic attack would involve the formation of the C-Nu bond, with a partial negative charge developing on the isoquinoline ring. The 3-nitrobenzoyl group would stabilize this transition state, accelerating the reaction. In contrast, the transition state for electrophilic attack would have a partial positive charge, which would be destabilized by the substituent.

Electronic and Steric Effects of the Nitrobenzoyl Moiety on Reactivity

The 3-nitrobenzoyl group at the 4-position of the isoquinoline ring exerts profound electronic and steric effects that govern the molecule's reactivity.

Electronic Effects: The primary electronic effect of the 3-nitrobenzoyl group is its strong electron-withdrawing nature. This is a combination of the -I (inductive) and -M (mesomeric or resonance) effects of both the carbonyl group and the nitro group. This deactivates the entire aromatic system, making electrophilic substitution challenging. However, this same effect makes the pyridine ring more susceptible to nucleophilic attack, particularly at the C-1 position. youtube.com

Table 2: Summary of Electronic Effects of the 4-(3-Nitrobenzoyl) Group on Isoquinoline Reactivity

| Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

|---|---|---|

| C-1 | Deactivated | Activated |

| C-3 | Deactivated | Activated |

| C-5 | Deactivated | - |

| C-8 | Deactivated | - |

Steric Effects: The 4-(3-Nitrobenzoyl) group is sterically bulky. This steric hindrance can impede the approach of reagents to the adjacent positions, namely C-3 and C-5. This effect is particularly relevant in reactions where a bulky reagent is used or in transition states that require a specific geometry. For instance, any attempted functionalization at the C-3 or C-5 position would be sterically hindered. Studies on ortho-substituted benzoyl compounds have demonstrated that steric hindrance can significantly reduce reaction rates by impeding solvent assistance at the reaction center. nih.gov

Structure Activity Relationship Sar Studies at the Molecular Level

Design Principles for Structural Modification of 4-(3-Nitrobenzoyl)isoquinoline Analogues

The design of analogues of 4-(3-Nitrobenzoyl)isoquinoline would likely focus on three main components: the isoquinoline (B145761) core, the benzoyl moiety, and the nitro group.

The Isoquinoline Core: The planarity of the isoquinoline ring system can be a critical factor in its interaction with biological targets. Studies on other isoquinoline-containing compounds have shown that altering the degree of saturation of this ring system can significantly impact affinity for receptors such as α1-adrenoceptors. For instance, a more flexible, partially or fully reduced isoquinoline ring has been shown to increase binding to certain receptors compared to the rigid, planar aromatic ring. Modifications to the isoquinoline ring itself, such as the introduction of substituents at various positions, could also modulate activity.

The Benzoyl Moiety: The benzoyl group at the 4-position of the isoquinoline provides a key linkage and steric bulk. The nature and position of substituents on this phenyl ring are expected to profoundly influence biological activity. For example, the placement of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, affecting its binding properties. Research on other bicyclic heterocyclic compounds has demonstrated that lipophilic substituents on an attached phenyl ring are often crucial for potent inhibition of certain kinases.

The Nitro Group: The nitro group at the 3-position of the benzoyl ring is a strong electron-withdrawing group. Its presence is likely to have a significant impact on the molecule's electronic properties and its ability to form hydrogen bonds or other interactions with a target protein. The position of this group is also critical; moving it to the ortho- or para-position would likely result in different biological activity profiles. Furthermore, replacing the nitro group with other substituents, such as amino, cyano, or halogen groups, would be a key strategy in SAR studies to probe the importance of its electronic and steric effects.

A hypothetical SAR study might explore the following modifications:

| Modification Site | Example Modifications | Potential Impact |

| Isoquinoline Ring | Reduction to tetrahydroisoquinoline | Increased flexibility, altered receptor affinity |

| Substitution with small alkyl or alkoxy groups | Modulated lipophilicity and steric interactions | |

| Benzoyl Linker | Replacement with other linkers (e.g., benzyl, sulfonyl) | Altered geometry and flexibility |

| Phenyl Ring | Varying substituent position (ortho, meta, para) | Probing the binding pocket topography |

| Introduction of different functional groups (e.g., -OH, -NH2, -Cl, -CH3) | Altered electronic and steric properties | |

| Nitro Group | Replacement with other electron-withdrawing or donating groups | Elucidating the role of electronic effects |

In Vitro Biochemical Target Interaction Studies

To understand the mechanism of action of 4-(3-Nitrobenzoyl)isoquinoline, in vitro studies are essential to identify its molecular targets and characterize the nature of its interactions.

While no specific data exists for the inhibition of monoamine oxidase (MAO), acetylcholinesterase (AChE), soluble epoxide hydrolase (sEH), or tyrosyl-DNA phosphodiesterase 2 (TDP2) by 4-(3-Nitrobenzoyl)isoquinoline, the isoquinoline scaffold is present in inhibitors of various enzymes. For instance, certain isoquinoline-1,3-dione derivatives have been identified as selective inhibitors of TDP2. An investigation into the inhibitory potential of 4-(3-Nitrobenzoyl)isoquinoline against these enzymes would be a logical first step. Such studies would typically involve incubating the compound with the purified enzyme and its substrate to determine the concentration at which it inhibits 50% of the enzyme's activity (IC50). Further mechanistic studies would be required to determine if the inhibition is competitive, non-competitive, or uncompetitive.

The isoquinoline nucleus is a common feature in ligands for various receptors. For example, derivatives of benzylisoquinoline have shown affinity for α1-adrenoceptors. A comprehensive receptor binding screen would be necessary to determine the specificity of 4-(3-Nitrobenzoyl)isoquinoline. This would involve testing its ability to displace known radiolabeled ligands from a panel of different receptors. High-throughput screening against a broad range of G protein-coupled receptors (GPCRs), ion channels, and transporters would help to identify its primary targets and potential off-target effects.

Molecular recognition features are the specific chemical properties of a ligand and its target that govern their interaction. These can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. For 4-(3-Nitrobenzoyl)isoquinoline, the carbonyl oxygen of the benzoyl group and the nitro group could act as hydrogen bond acceptors, while the aromatic rings provide potential for π-π stacking and hydrophobic interactions. Computational methods, such as molecular docking, could be employed to predict the binding mode of this compound within the active site of a putative target. These models can help to identify key amino acid residues ("binding hotspots") that are crucial for the interaction and guide the design of new analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design approaches are particularly valuable. QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of 4-(3-Nitrobenzoyl)isoquinoline analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, measures of shape.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build a QSAR model that can predict the biological activity of new, untested compounds.

A typical workflow for a QSAR study on 4-(3-Nitrobenzoyl)isoquinoline analogues would be:

Data Set Preparation: Synthesize and test a diverse set of analogues for a specific biological activity.

Descriptor Calculation: Calculate a wide range of molecular descriptors for each analogue.

Model Building: Use statistical methods to develop a QSAR model that correlates the descriptors with the observed biological activity.

Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.

New Compound Design: Use the validated QSAR model to predict the activity of virtual compounds and prioritize the synthesis of those with the highest predicted potency.

Such models can provide valuable insights into the structural features that are important for the desired biological effect and can significantly accelerate the drug discovery process.

Computational and Theoretical Chemistry of 4 3 Nitrobenzoyl Isoquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-(3-Nitrobenzoyl)isoquinoline. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wuxibiology.com

For 4-(3-Nitrobenzoyl)isoquinoline, the electron-withdrawing nature of the nitro (-NO2) group is expected to significantly influence the electronic landscape. nih.gov It would likely lower the energy of the LUMO, concentrating it on the nitrobenzoyl portion of the molecule. The HOMO might be distributed across the more electron-rich isoquinoline (B145761) ring system. nih.govresearchgate.net This separation of FMOs facilitates intramolecular charge transfer (ICT), which is a key characteristic for applications in nonlinear optics. nih.gov

Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

| Energy Gap (ΔE) | 3.70 | Indicates chemical reactivity and stability. |

Note: The values in this table are hypothetical and serve to illustrate typical results from DFT calculations for similar aromatic compounds.

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of 4-(3-Nitrobenzoyl)isoquinoline is not rigid. Rotation can occur around the single bond connecting the isoquinoline ring to the benzoyl carbonyl group. Conformational analysis is used to identify the most stable spatial arrangements (conformers) and the energy barriers that separate them.

This analysis is typically performed by systematically rotating the dihedral angle between the isoquinoline and benzoyl rings and calculating the potential energy at each step. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. psu.edunih.gov For 4-(3-Nitrobenzoyl)isoquinoline, the analysis would likely reveal two primary low-energy conformers, defined by the relative orientation of the two aromatic systems. The planarity or twisting of these rings would be determined by the balance between steric hindrance (repulsion between nearby atoms) and the stabilizing effects of π-system conjugation.

Hypothetical Conformational Energy Profile

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Eclipsed (Transition State) |

| 45 | 0.0 | Skewed (Stable Conformer 1) |

| 90 | 1.8 | Perpendicular (Transition State) |

| 135 | 0.2 | Skewed (Stable Conformer 2) |

| 180 | 2.8 | Eclipsed (Transition State) |

Note: This table presents an illustrative energy landscape. Actual values would be determined via quantum chemical calculations.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. amazonaws.com This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. Isoquinoline derivatives are known to interact with a wide range of biological targets, including kinases, DNA, and various enzymes. researchgate.netnih.govfrontiersin.org

In a docking simulation, the 4-(3-Nitrobenzoyl)isoquinoline molecule would be placed into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations (poses) of the ligand, scoring each based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The resulting docking score, typically expressed as binding affinity in kcal/mol, provides an estimate of the strength of the interaction. Lower (more negative) scores suggest a more favorable binding interaction. orientjchem.org

Illustrative Molecular Docking Results against Potential Protein Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Epidermal Growth Factor Receptor (1M17) | -8.5 | MET793, LYS745 |

| c-Src Tyrosine Kinase (2SRC) | -7.9 | THR338, GLU310 |

| DNA Topoisomerase I (1T8I) | -9.1 | ARG364, ASN722 |

Note: The protein targets and binding data are for illustrative purposes to show typical outputs of a molecular docking study.

Molecular Dynamics Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations are used to study the behavior of the protein-ligand complex over time. nih.gov Starting with the best-docked pose, an MD simulation calculates the forces between atoms and their subsequent motions over a set period, often hundreds of nanoseconds. plos.org

This technique provides insights into the stability of the binding pose and the flexibility of both the ligand and the protein. Key metrics analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure. A stable, low-RMSD plot indicates that the ligand remains securely in the binding pocket without significant conformational changes. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values suggest stability. nih.gov

MD simulations for a 4-(3-Nitrobenzoyl)isoquinoline-protein complex would confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment, thus providing a more accurate assessment of its potential as a binder. mdpi.comnih.gov

Prediction of Spectroscopic Properties and Reactivity Parameters

Quantum chemical calculations are also employed to predict spectroscopic data, which can be used to validate experimentally synthesized structures. Methods like Gauge-Independent Atomic Orbital (GIAO) can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with reasonable accuracy when compared to experimental spectra. uncw.edunih.gov Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated to identify characteristic functional group vibrations.

Furthermore, the HOMO and LUMO energies derived from DFT calculations can be used to determine global reactivity parameters that describe the molecule's chemical behavior. mdpi.com These descriptors provide a quantitative measure of its reactivity.

Predicted Reactivity Parameters

| Parameter | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 eV | Tendency to escape from a system; related to electronegativity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.85 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 0.27 eV⁻¹ | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 4.32 eV | Capacity to accept electrons. mdpi.com |

Note: These values are hypothetical, calculated from the illustrative HOMO/LUMO energies in Table 6.1, and serve to demonstrate the application of these concepts.

Advanced Research Applications and Chemical Biology Context

Role as a Chemical Probe in Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or entire pathways. The structural features of 4-(3-Nitrobenzoyl)isoquinoline suggest its potential utility as a chemical probe. The isoquinoline (B145761) core is found in numerous biologically active alkaloids and synthetic compounds, providing a versatile backbone for targeted molecular design. rsc.orgmdpi.com

The addition of the nitrobenzoyl group introduces specific functionalities. Nitroaromatic compounds are known to participate in various biochemical interactions and can be used to probe cellular environments. For instance, related structures containing nitrophenyl groups have been developed as functionalized congeners to investigate receptor function, such as antagonists for the P2X7 receptor. nih.gov The nitro group can be chemically modified, for example, by reduction to an amine, allowing for the attachment of reporter tags or for use in further chemical reactions to study molecular interactions. nih.gov

While direct studies on 4-(3-Nitrobenzoyl)isoquinoline as a probe are not extensively documented, related bis-isoquinolinium compounds have been screened as probes to identify novel selective inhibitors for enzymes like acetylcholinesterase, highlighting the utility of the isoquinoline scaffold in targeted biological investigation. rsc.org

Table 1: Examples of Isoquinoline-Related Scaffolds as Chemical Probes

| Compound Class | Biological Target/Pathway Investigated | Research Application |

|---|---|---|

| Bis-isoquinolinium Derivatives | Acetylcholinesterase (AChE) | Screening for novel selective insecticides. rsc.org |

| Functionalized L-tyrosine Derivatives with Nitrophenyl Groups | P2X7 Receptor | Probing antagonist binding sites and receptor function. nih.gov |

Integration into High-Throughput Screening (HTS) Libraries for Molecular Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast collections of chemicals to identify "hits"—compounds that modulate a specific biological target. nih.govmdpi.com Chemical libraries used for HTS are often built around core scaffolds known to have favorable pharmacological properties.

The isoquinoline ring system is a frequent component of combinatorial libraries designed for HTS. google.com Its rigid, yet adaptable, structure serves as an excellent starting point for creating a diverse array of derivatives. The synthesis of libraries containing many novel isoquinoline compounds allows researchers to explore a wide chemical space in the search for new therapeutic agents. google.com The process of discovering new drugs often begins with screening these compound collections to identify a promising lead structure. google.com

Molecules like 4-(3-Nitrobenzoyl)isoquinoline can be incorporated into such libraries. The defined substitution pattern—a 3-nitrobenzoyl group at the 4-position—represents one of many possible variations on the isoquinoline core. By systematically modifying the substituents and their positions on the isoquinoline ring, chemists can generate large libraries of related but distinct molecules, increasing the probability of finding a compound with the desired biological activity during an HTS campaign. semanticscholar.org

Contribution to the Development of Novel Chemical Entities and Scaffolds

The development of novel chemical entities (NCEs) is crucial for populating the pipeline of future therapeutics. The isoquinoline scaffold is a fertile ground for this endeavor, serving as the foundation for a wide range of biologically active compounds, from natural alkaloids to fully synthetic drugs. researchgate.netnih.gov

The synthesis of new isoquinoline derivatives is an active area of research, with chemists continuously developing novel methods to construct and functionalize this heterocyclic system. nih.govnih.gov The functionalization of the core scaffold, for instance by adding a 4-(3-Nitrobenzoyl) group, is a key strategy for modulating the physicochemical and pharmacological properties of the resulting molecule. This allows for the fine-tuning of activity, selectivity, and drug-like properties.

The isoquinoline framework itself is a component of more complex heterocyclic systems. For example, it can be fused with other rings to create novel scaffolds with unique three-dimensional shapes and biological activities. mdpi.com The 4-(3-Nitrobenzoyl)isoquinoline structure can serve as a versatile intermediate in multi-step syntheses, where the nitro group can be transformed into other functional groups, and the benzoyl-isoquinoline linkage can be further modified to build more complex molecular architectures. This synthetic tractability makes such compounds valuable building blocks in the ongoing search for new and effective medicines. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Nitrobenzoyl)isoquinoline, and how can low yields be addressed?

- Methodological Answer : The synthesis typically involves acylation of isoquinoline with 3-nitrobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Low yields may arise from steric hindrance due to the nitro group or incomplete acylation. Strategies include:

- Catalyst Optimization : Testing silver triflate or palladium-based catalysts to enhance reactivity .

- Solvent Selection : Using polar aprotic solvents like DMSO or DMF to improve solubility .

- Temperature Control : Gradual heating (80–100°C) to avoid decomposition of the nitro group .

- Table : Example reaction optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | DCM | 25 | 22 |

| AgOTf | DMSO | 100 | 58 |

| Pd(PPh₃)₄ | DMF | 80 | 45 |

Q. How can researchers characterize the purity and structural integrity of 4-(3-Nitrobenzoyl)isoquinoline?

- Methodological Answer : Use a combination of:

- HPLC-MS : To assess purity and detect byproducts (e.g., unreacted isoquinoline) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at the 3-position of benzoyl) via coupling constants and chemical shifts .

- Elemental Analysis : Validate molecular formula (C₁₆H₁₀N₂O₃) .

Q. What preliminary biological screening assays are suitable for evaluating 4-(3-Nitrobenzoyl)isoquinoline?

- Methodological Answer :

- Enzyme Inhibition : Test against tyrosine kinases or phosphodiesterases using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How does the nitro substituent influence the electronic and steric properties of 4-(3-Nitrobenzoyl)isoquinoline?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations to map electron density distribution. The nitro group’s electron-withdrawing effect reduces π-electron density on the benzoyl ring, altering reactivity in electrophilic substitutions .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-(3-Methylbenzoyl)isoquinoline) in Suzuki couplings .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent molar concentrations across assays .

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .

- Structural Confirmation : Re-characterize batches with conflicting results to exclude impurities .

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of 4-(3-Nitrobenzoyl)isoquinoline derivatives?

- Methodological Answer :

- Fragment Merging : Combine active substituents (e.g., from position 1 and 4 of isoquinoline) using "merging by design" without X-ray data .

- Regioselective Modifications : Introduce halogens or methoxy groups at positions 6/7 to enhance membrane permeability .

- Table : Example SAR data for cytotoxicity (IC₅₀, μM):

| Derivative | HeLa | MCF-7 | Notes |

|---|---|---|---|

| Parent compound | 12.3 | 15.6 | Baseline |

| 6-Fluoro derivative | 8.2 | 9.7 | Improved solubility |

| 7-Methoxy derivative | 5.4 | 6.1 | Enhanced binding |

Q. What computational tools predict the toxicity profile of 4-(3-Nitrobenzoyl)isoquinoline?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate hepatotoxicity and Ames test outcomes .

- Metabolite Identification : Simulate Phase I/II metabolism with software like Meteor to flag toxic intermediates (e.g., nitroso derivatives) .

Methodological Notes

- Data Analysis : Employ ANOVA for comparing biological replicates (e.g., IC₅₀ values across cell lines) with significance thresholds (p < 0.05) .

- Synthesis Troubleshooting : Monitor reaction progress via TLC with UV-active spots or in-situ IR for nitro group stability .

- Safety : Handle nitro-containing compounds in fume hoods due to potential NOx emissions during decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.